(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine
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Overview
Description
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is a chemical compound with the molecular formula C₁₀H₁₅N₂ It is known for its unique structure, which includes a cyclopropyl group, a methyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Methylation: The methyl group can be introduced through a methylation reaction, where a suitable methylating agent reacts with the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)Cyclopropyl(2-methyl(3-pyridyl))methylamine
- (1R)Cyclopropyl(4-methyl(2-pyridyl))methylamine
Uniqueness
(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the methyl and pyridyl groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(R)-cyclopropyl-(3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3/t9-/m1/s1 |
InChI Key |
LBRBZJUBGVFGGD-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CC2)N |
Origin of Product |
United States |
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